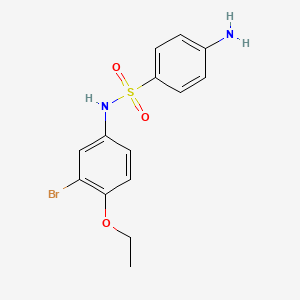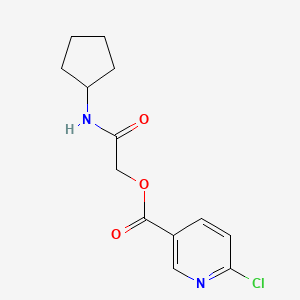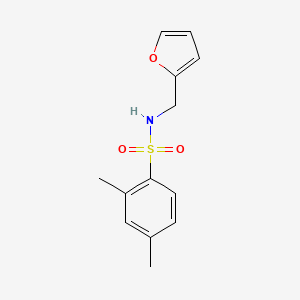![molecular formula C23H19FN4O3 B2970920 7-(4-氟苯基)-1-甲基-3-(3-苯基丙基)恶唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 899947-88-7](/img/structure/B2970920.png)
7-(4-氟苯基)-1-甲基-3-(3-苯基丙基)恶唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neuroprotective Research
This compound may have potential applications in the development of neuroprotective agents. Neuroprotection aims to preserve neuronal function and structure, which is crucial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injuries. The structural complexity of the compound, particularly the presence of the oxazolopurine moiety, could be explored for its ability to interact with neural receptors or enzymes, potentially leading to the development of novel treatments for neurological conditions .
Anti-neuroinflammatory Agents
Inflammation of neural tissue is a common pathological feature of various neurological diseases. The compound’s pharmacological profile could be investigated for its efficacy in reducing neuroinflammation. By modulating the inflammatory pathways within the central nervous system, it could serve as a lead compound for the synthesis of drugs aimed at conditions like multiple sclerosis, Alzheimer’s disease, and others .
Antiviral Research
The fluorophenyl group within the compound’s structure suggests that it might bind to viral proteins, potentially inhibiting their function. This application could be particularly relevant in the design of antiviral drugs, where the compound could be used to study its efficacy against viruses like influenza by disrupting key viral mechanisms .
Oncology Research
Compounds with similar structures have been shown to possess antitumor activities. The unique combination of functional groups in this compound could be synthesized and tested for its cytotoxic effects on various cancer cell lines. It could provide insights into new pathways for cancer treatment, especially if it shows selectivity towards malignant cells .
Pharmacokinetic Studies
The compound’s distinctive structure could be used to study its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its pharmacokinetic profile can help in the design of drugs with better efficacy and reduced side effects. It could also serve as a model compound for studying the impact of fluorinated groups on drug behavior .
Chemical Synthesis and Catalysis
In the field of chemistry, this compound could be used to explore novel synthetic pathways or as a catalyst in specific reactions. Its structure could provide a framework for the development of new catalytic processes, potentially leading to more efficient and selective chemical transformations .
属性
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-26-20-19(21(29)27(23(26)30)13-5-8-15-6-3-2-4-7-15)28-14-18(31-22(28)25-20)16-9-11-17(24)12-10-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVWLAPSKCGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)
![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)
![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)

![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)


![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)
